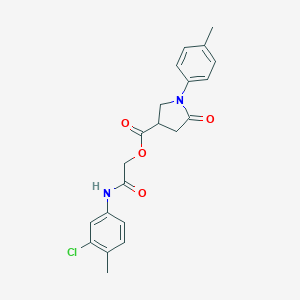![molecular formula C20H18N2O2 B271312 N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes.
Mechanism of Action
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide activates KCNQ1 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to an increase in potassium ion flow across the cell membrane. This increase in potassium ion flow leads to hyperpolarization of the cell membrane and a reduction in cell excitability.
Biochemical and Physiological Effects
The activation of KCNQ1 channels by this compound has several biochemical and physiological effects. In cardiac cells, this compound leads to a reduction in the duration of the action potential and an increase in the refractory period, which helps to prevent arrhythmias. In brain cells, this compound leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures. In pancreatic beta cells, this compound leads to an increase in insulin secretion, which helps to regulate blood glucose levels.
Advantages and Limitations for Lab Experiments
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a highly selective activator of KCNQ1 channels, which makes it a useful tool for studying the role of these channels in various diseases. It is also a small molecule compound, which makes it easy to administer to cells or animals. However, this compound has some limitations. It is not a perfect activator of KCNQ1 channels and may have off-target effects on other ion channels. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide. One area of interest is the development of more potent and selective activators of KCNQ1 channels. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as hypertension and cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other ion channels and cellular processes.
Synthesis Methods
The synthesis of N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide involves a multi-step process that includes the reaction of 3,4-dimethylphenol with 4-bromophenyl isocyanate to form 4-(3,4-dimethylphenoxy)phenyl isocyanate. This intermediate is then reacted with isonicotinic acid to form this compound. The purity of the final product is confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
Scientific Research Applications
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cardiac arrhythmias. KCNQ1 potassium channels play a critical role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias. This compound has been shown to activate KCNQ1 channels and restore normal heart rhythm in animal models of cardiac arrhythmias.
Another area of research is the potential use of this compound in the treatment of epilepsy. KCNQ channels are also present in the brain, and their dysfunction has been linked to the development of epilepsy. This compound has been shown to reduce seizures in animal models of epilepsy by activating KCNQ channels.
This compound has also been studied for its potential role in the treatment of diabetes. KCNQ channels are involved in the regulation of insulin secretion from pancreatic beta cells. This compound has been shown to increase insulin secretion in animal models of diabetes by activating KCNQ channels.
properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-3-6-19(13-15(14)2)24-18-7-4-17(5-8-18)22-20(23)16-9-11-21-12-10-16/h3-13H,1-2H3,(H,22,23) |
InChI Key |
DGRQOADCHTYQIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





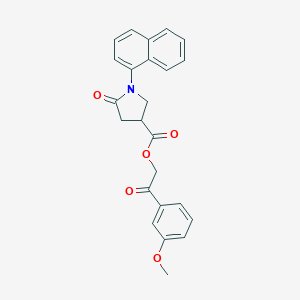

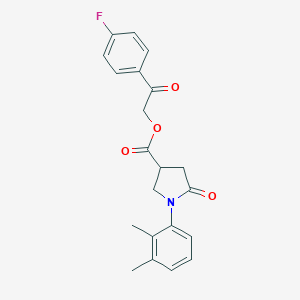


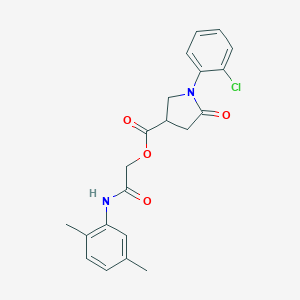
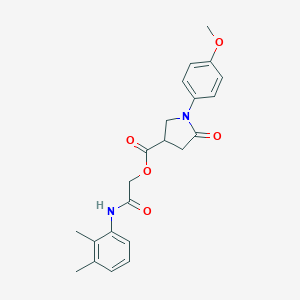
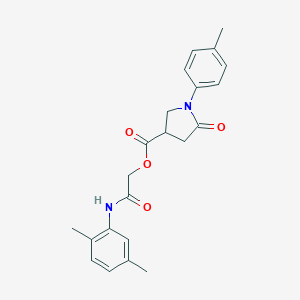
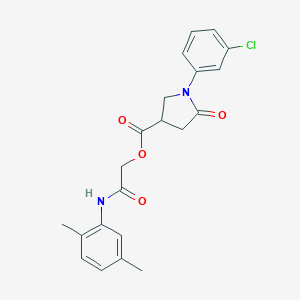
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
